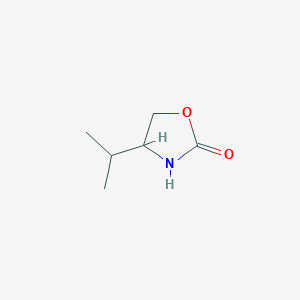

4-isopropyloxazolidin-2-one

説明

Significance of Chiral Auxiliaries in Enantioselective Transformations

Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. numberanalytics.com Many biological molecules, including drugs, exist as one of two enantiomers, where often only one provides the desired therapeutic effect while the other may be inactive or even harmful. fiveable.me Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to guide the stereochemical course of a reaction. wikipedia.orgwikipedia.org

The primary function of a chiral auxiliary is to establish a chiral environment that forces a reaction to proceed with a high degree of diastereoselectivity. fiveable.me By attaching the auxiliary to a prochiral substrate, the resulting compound has a built-in stereochemical director. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can often be recovered for reuse, making the process more efficient. wikipedia.org The products of these reactions are diastereomers, which have different physical properties, allowing for their easy separation by standard laboratory techniques like column chromatography or crystallization. wikipedia.orgwikipedia.org

While the development of asymmetric catalysis has provided many powerful alternatives, chiral auxiliaries remain indispensable for several reasons. acs.orgresearchgate.net The methods are often highly reliable, versatile, and well-studied, allowing for predictable and time-efficient access to enantiomerically pure products. wikipedia.orgwikipedia.org Their broad applicability has been demonstrated in the total synthesis of numerous complex natural products. For instance, the synthesis of cytovaricin by D.A. Evans utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine different stereocenters. wikipedia.org

Historical Development and Evolution of 4-Isopropyloxazolidin-2-one as a Stereochemical Control Element

The concept of using temporary chiral groups to control stereochemistry was advanced significantly in the 1970s and early 1980s. wikipedia.orgnumberanalytics.com Chiral auxiliaries were introduced by figures such as E.J. Corey and Barry Trost. wikipedia.org Within this context, the development of oxazolidinone-based auxiliaries by David A. Evans and his research group in the early 1980s marked a major breakthrough in the field of asymmetric synthesis. acs.org

These auxiliaries are typically prepared from corresponding α-amino acids, which are readily available and optically pure starting materials. orgsyn.org The this compound auxiliary is derived from L-valine. uni-regensburg.de Its structure, featuring a bulky isopropyl group at the C4 position, provides excellent steric hindrance that effectively shields one face of the enolate derived from its N-acyl derivative, leading to highly diastereoselective reactions.

The evolution of these auxiliaries saw the development of various derivatives to suit different synthetic needs. For example, the phenylalanine-derived oxazolidinone offers certain advantages, such as having a UV-active chromophore that simplifies analysis by HPLC. orgsyn.org Nevertheless, the valine-derived this compound remains a foundational and widely used auxiliary due to its high efficiency in a broad range of transformations. orgsyn.org Its effectiveness is particularly notable in asymmetric alkylation and aldol (B89426) reactions, where it allows for the reliable construction of new stereocenters. orgsyn.orgnih.govnih.gov The predictability and high diastereoselectivity of these reactions have cemented the role of this compound as a key stereochemical control element in organic synthesis. researchgate.net

Detailed Research Findings

The utility of this compound is demonstrated in numerous synthetic applications where it directs the formation of specific stereoisomers with high efficiency.

| Reaction Type | Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Methylation | (R)-4-isopropyl-3-(undec-10-enoyl)oxazolidin-2-one | 1. Sodium bis(trimethylsilyl)amide (NaHMDS) 2. Methyl iodide (MeI) | (R)-4-isopropyl-3-((R)-2-methylundec-10-enoyl) oxazolidin-2-one | 82% | nih.gov |

| Asymmetric Methylation | (S)-4-isopropyl-3-(tetradecanoyl)oxazolidin-2-one | 1. Sodium bis(trimethylsilyl)amide (NaHMDS) 2. Methyl iodide (MeI) | (S)-4-isopropyl-3-((S)-2-methyltetradecanoyl) oxazolidin-2-one | 75% | researchhub.com |

| Asymmetric Alkylation | Glycolyl oxazolidinone derived from (R)-4-isopropyl-oxazolidin-2-one | 1. Sodium hexamethyldisilazide (NaHMDS) 2. Prenyl iodide | Alkylated imide 65 | Not specified | nih.gov |

| Oxidative Homocoupling | (4S)-isopropyl-3-propionyl-2-oxazolidinone | 1. n-Butyllithium, Diisopropylamine 2. Titanium (IV) chloride | (2R,3R)-1,4-bis[(4S)-4-isopropyl-2-oxo-(1,3-oxazolidine-3-yl)]-2,3-dimethylbutane-1,4-dione | 56-62% | orgsyn.org |

| Acylation | (R)-4-isopropyloxazolidin-2-one and undec-10-enoic acid | Pivaloyl chloride, Triethylamine (B128534) | (R)-4-isopropyl-3-(undec-10-enoyl)oxazolidin-2-one | 92% | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333979 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103723-70-2 | |

| Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereoselective Transformations Mediated by 4 Isopropyloxazolidin 2 One Auxiliaries

Asymmetric Carbon-Carbon Bond Forming Reactions

The true utility of 4-isopropyloxazolidin-2-one is demonstrated in its application to asymmetric carbon-carbon bond-forming reactions, which are fundamental to the construction of complex chiral molecules. By temporarily attaching this chiral auxiliary to a substrate, it is possible to direct the approach of incoming reagents, leading to the formation of one diastereomer in preference to others.

The aldol (B89426) addition, a powerful tool for constructing β-hydroxy carbonyl compounds, can be rendered highly diastereoselective through the use of N-acyl-4-isopropyloxazolidin-2-ones. marquette.edu These reactions typically proceed through the formation of a metal enolate, which then reacts with an aldehyde. The stereochemical outcome of this addition is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

The geometry of the enolate derived from an N-acyl-4-isopropyloxazolidin-2-one is critical in determining the stereochemical course of the aldol reaction. rsc.org The formation of a (Z)-enolate is generally favored, and this is achieved through the use of a suitable base and Lewis acid. Boron enolates, generated using dialkylboron triflates and a tertiary amine base, have proven to be particularly effective. marquette.edubath.ac.uk

The prevailing transition state model involves a chair-like six-membered ring where the boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. acs.org This rigid, chelated structure, coupled with the steric influence of the isopropyl group at C4, effectively blocks one face of the enolate. rsc.org Consequently, the aldehyde approaches from the less hindered face, leading to a predictable and high level of diastereofacial selectivity. acs.org The result is the preferential formation of the syn-aldol adduct. researchgate.net

Table 1: Representative Diastereoselective Aldol Additions

| N-Acyl Group | Aldehyde | Lewis Acid/Base | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | syn | >99:1 |

| Propionyl | Benzaldehyde | Bu₂BOTf / DIPEA | syn | 98:2 |

| Acetyl | Isovaleraldehyde | Sn(OTf)₂ / N-ethylpiperidine | syn | 95:5 |

This table presents illustrative data and is not exhaustive.

While boron enolates of N-acyl-4-isopropyloxazolidin-2-ones reliably produce syn-aldol products, the ability to access the corresponding anti-aldol adducts from the same chiral auxiliary is highly desirable. researchgate.net A remarkable reversal of diastereofacial selectivity can be achieved by changing the metal enolate. acs.org

The use of titanium enolates, for instance, can lead to the formation of the opposite diastereomer. acs.orgresearchgate.net This change in selectivity is attributed to a shift from a closed, chelated transition state to a more open, non-chelated transition state. nih.gov In the open transition state, the stereochemical outcome is governed by different steric and electronic interactions, resulting in the preferential formation of the anti-aldol product. This strategic choice of metal counterion provides access to both enantiomeric forms of β-hydroxy-α-methyl carboxylic acids from a single chiral auxiliary. researchgate.net

The asymmetric alkylation of enolates derived from N-acyl-4-isopropyloxazolidin-2-ones is a robust and widely used method for the enantioselective synthesis of α-substituted carboxylic acids. rsc.org The high degree of stereocontrol is a consequence of the well-defined enolate geometry and the effective shielding of one enolate face by the chiral auxiliary.

The formation of the enolate is a critical step in the alkylation sequence. Deprotonation of the N-acyl-4-isopropyloxazolidin-2-one with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes the most acidic proton at the α-position to the exocyclic carbonyl group. rsc.org This regioselective deprotonation leads to the formation of a (Z)-enolate, where the metal cation is chelated by both the enolate oxygen and the endocyclic carbonyl oxygen. rsc.org

The resulting enolate is a soft nucleophile and readily reacts with a variety of electrophiles, including primary alkyl halides. harvard.edu The isopropyl group at the C4 position of the oxazolidinone ring effectively blocks the si-face of the enolate, directing the incoming electrophile to the re-face. uwindsor.ca This results in a highly predictable and often excellent level of diastereoselectivity in the alkylation product.

Table 2: Asymmetric Alkylation of N-Propionyl-4-isopropyloxazolidin-2-one

| Base | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| LDA | Benzyl bromide | 99:1 | 95 |

| NaHMDS | Methyl iodide | 95:5 | 92 |

| LiHMDS | Allyl iodide | 98:2 | 90 |

This table presents illustrative data and is not exhaustive.

The conditions under which the alkylation reaction is quenched can have a significant impact on the observed yield and diastereoselectivity. In some cases, quenching the reaction with an aqueous buffer solution has been shown to improve both the yield and the diastereomeric ratio. This effect is particularly noticeable in systems where the enolate may be prone to decomposition or side reactions.

The choice of counterion can also influence the outcome of the alkylation. While lithium enolates are most commonly used, sodium enolates have been found to be advantageous in certain methylation reactions, leading to higher diastereoselectivities. The nature of the counterion affects the aggregation state and reactivity of the enolate, which in turn can influence the stereochemical course of the reaction.

Asymmetric Alkylation Reactions of N-Acyl-4-isopropyloxazolidin-2-one Enolates.

Parallel Kinetic Resolution Strategies Involving Oxazolidinone Adducts

Parallel kinetic resolution (PKR) is a powerful strategy for the separation of racemates, wherein both enantiomers of a starting material are converted into different, easily separable product diastereomers in a single reaction vessel. The use of quasi-enantiomeric oxazolidinone auxiliaries has been explored in this context. For instance, the resolution of 2-phenylpropanoyl chloride has been achieved using a combination of quasi-enantiomeric oxazolidinones. researchgate.net The diastereoselectivity of this process was found to be dependent on the presence and structure of the additional quasi-enantiomeric oxazolidinone, suggesting that hetero-aggregation between the different oxazolidinone components influences the stereochemical outcome. researchgate.net

Another example involves the PKR of racemic pentafluorophenyl 2-aryl- and 2-phenyl-propionates and butanoates. researchgate.net By employing a quasi-enantiomeric pair of lithiated oxazolidinones, excellent levels of diastereoselectivity (86–98% de) were achieved, yielding separable quasi-enantiomeric N-acyloxazolidinone adducts in good yields. researchgate.net This methodology has been successfully applied to the resolution of 2-phenylpropionic acid. researchgate.net

Asymmetric Michael Additions

The this compound auxiliary has been effectively utilized to control stereochemistry in asymmetric Michael additions. In these reactions, the chiral auxiliary attached to the Michael acceptor directs the conjugate addition of a nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity.

For example, the addition of organocuprates to N-enoyl-4-isopropyloxazolidin-2-ones proceeds with high diastereoselectivity. escholarship.org The stereochemical outcome is rationalized by the formation of a chelated intermediate where the oxazolidinone carbonyl and the enoate carbonyl coordinate to the metal center, forcing the isopropyl group to block one face of the double bond.

Recent studies have also explored the influence of the oxazolidinone's chirality on asymmetric induction in gold-catalyzed intramolecular additions. escholarship.org When a substrate derived from (R)-4-isopropyloxazolidin-2-one was used, the reaction proceeded slowly but afforded the product with a high diastereomeric ratio of 25:1. escholarship.org In contrast, the (S)-configured auxiliary resulted in a faster reaction and a lower but still useful diastereomeric ratio of 10:1. escholarship.org

Stereoselective Cycloaddition Reactions (e.g., Diels-Alder)

N-Acyloxazolidinones derived from this compound are excellent dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary effectively controls the facial selectivity of the cycloaddition, leading to the formation of cyclic products with high levels of stereocontrol.

Terminally N-substituted dienes derived from this compound undergo Diels-Alder reactions with various activated dienophiles with complete regio- and endo-selectivity. rsc.org The diastereomeric excess with respect to the auxiliary is generally good to excellent. rsc.org A predictive model has been developed to rationalize the stereochemical outcomes of these reactions. rsc.org The conformation of the N-crotonyloxazolidin-2-one dienophile, which carries the Evans auxiliary, and its change upon complexation with the Lewis acid SnCl₄, a catalyst for stereoselective Diels-Alder reactions, have been studied using P2D-IR spectroscopy combined with DFT computations. researchgate.net This analysis confirmed the antiperiplanar orientation of the carbonyl groups and the s-cis conformation of the crotonyl moiety, which are crucial for high stereoselectivity. researchgate.net

The versatility of this auxiliary is further demonstrated in its use for preparing chiral 2-amido-1,3-dienes. nih.gov These dienes participate in Diels-Alder reactions with substituted nitrostyrenes, yielding chiral cyclic ketones after hydrolysis with moderate to good yields and diastereoselectivities up to 75:25 dr. nih.gov

Oxidative Homocoupling Reactions of Lithiated N-Acyloxazolidinones

The oxidative homocoupling of lithiated N-acyloxazolidinones provides a direct route to C2-symmetric dicarboxylic acid derivatives. This reaction involves the deprotonation of an N-acyloxazolidinone with a strong base, followed by oxidation to induce coupling.

A procedure based on the work of Kise and co-workers describes the oxidative homocoupling of lithiated (4S)-isopropyl-3-propionyl-2-oxazolidinone. orgsyn.orgorgsyn.org While several oxidants like iodine, copper(II) chloride, and phenyliodine(II) diacetate have been employed, titanium tetrachloride (TiCl₄) has been found to give the most consistent results and yields. orgsyn.org Although reported yields were in the range of 65-68%, reproducible yields after recrystallization were found to be 40-45%. orgsyn.org This method provides a direct synthesis of enantioenriched (2R,3R)-2,3-dimethylsuccinic acid. orgsyn.orgorgsyn.org

| Reactant | Oxidant | Product | Yield | Reference |

| Lithiated (4S)-isopropyl-3-propionyl-2-oxazolidinone | I₂ | (2R,3R)-1,4-bis[(4S)-4-isopropyl-2-oxo-(1,3-oxazolidine-3-yl)]-2,3-dimethylbutane-1,4-dione | 65% | orgsyn.org |

| Lithiated (4S)-isopropyl-3-propionyl-2-oxazolidinone | TiCl₄ | (2R,3R)-1,4-bis[(4S)-4-isopropyl-2-oxo-(1,3-oxazolidine-3-yl)]-2,3-dimethylbutane-1,4-dione | 68% | orgsyn.org |

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The application of this compound extends beyond carbon-carbon bond formation to the stereoselective introduction of heteroatoms. The principles of steric shielding and conformational control that govern C-C bond-forming reactions are equally effective in directing the approach of electrophilic heteroatom sources.

Enantioselective Halogenation (e.g., Stereo-selective Fluorination on Vitamin D3 Side-Chain)

Enantioselective halogenation, particularly fluorination, is of significant interest due to the profound effects that fluorine can have on the biological activity of molecules. A notable application of this compound is in the stereoselective fluorination of the vitamin D3 side-chain.

A recently developed methodology utilizes N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source and a CD-ring imide equipped with an Evans chiral auxiliary for stereoselective fluorination at the C24 and C22 positions of the vitamin D3 side-chain. nih.govmdpi.com For the synthesis of the C24-fluoro-CD-rings, the key step is a cationic fluorination reaction on an enolate generated from an N-acyl-4-isopropyloxazolidin-2-one derivative. mdpi.com This approach has proven to be more efficient in terms of total yields and reaction steps compared to previous methods. mdpi.com

The synthesis of the required (4R)-3-[(5R)-5-{(1R,3aR,4S,7aR)-4-[(tert-Butyldimethylsilyl)oxy]-7a-methyloctahydro-1H-inden-1-yl}hexanoyl]-4-isopropyloxazolidin-2-one (26) was achieved in two steps with a 99% yield. mdpi.com Subsequent treatment with a base and NFSI leads to the stereoselective introduction of a fluorine atom.

| Substrate | Reagent | Product | Yield | Reference |

| (4R)-3-[(5R)-5-{(1R,3aR,4S,7aR)-4-[(tert-Butyldimethylsilyl)oxy]-7a-methyloctahydro-1H-inden-1-yl}hexanoyl]-4-isopropyloxazolidin-2-one | 1. Base 2. NFSI | C24-fluoro-CD-ring precursor | High | nih.govmdpi.com |

Other Stereoselective Heteroatom Incorporations

Beyond halogenation, this compound auxiliaries can facilitate the stereoselective incorporation of other heteroatoms, such as oxygen and nitrogen. The general strategy involves the generation of a chiral enolate from an N-acyloxazolidinone, which then reacts with an electrophilic heteroatom source.

For instance, enantioselective hydroxylation can be achieved by reacting the lithium enolate of an N-acyloxazolidinone with an electrophilic oxygen source like a sulfonyloxaziridine. The steric hindrance provided by the isopropyl group of the auxiliary directs the incoming electrophile to the opposite face of the enolate, resulting in a highly stereoselective hydroxylation.

Similarly, enantioselective amination can be accomplished using electrophilic nitrogen sources such as azodicarboxylates. The N-acyloxazolidinone-derived enolate reacts to form a new C-N bond with high diastereoselectivity, providing access to chiral α-amino acids after cleavage of the auxiliary.

These methods highlight the broad utility of this compound as a versatile chiral auxiliary for a range of asymmetric transformations involving the formation of carbon-heteroatom bonds. researchgate.net

Enantiospecific Transformations and Complex Cascade Sequences

The chiral auxiliary, this compound, serves as a cornerstone in asymmetric synthesis, enabling the construction of complex molecules with a high degree of stereocontrol. nih.gov Its utility is particularly pronounced in enantiospecific transformations where the stereochemistry of the starting material dictates the stereochemistry of the product. This control is fundamental in the synthesis of biologically active compounds and natural products. rsc.org

Research has demonstrated the successful application of this compound in directing the stereochemical outcome of various reactions. For instance, in the synthesis of lignin (B12514952) models, the choice of either the (R)- or (S)-enantiomer of this compound allows for the selective formation of specific β-O-4 dimer enantiomers. usda.gov This control is achieved through a key Evans chiral aldol reaction, which establishes the α- and β-carbon stereocenters in the side chain with excellent enantiomeric excess (>99%). usda.gov Similarly, in the synthesis of the active sex pheromone components of the female lichen moth, (R)-4-isopropyloxazolidin-2-one is acylated and then subjected to diastereoselective methylation to introduce a critical chiral methyl group, leading to the desired (R,R) configuration with high yield. mdpi.comresearchhub.com

The auxiliary's effectiveness extends to complex multi-step syntheses and cascade sequences. A notable example is its use in the total synthesis of the marine neurotoxin, brevetoxin (B15176840) A. In the construction of the J subunit, an N-glycolyl oxazolidinone derived from (S)-4-isopropyloxazolidin-2-one undergoes efficient alkylation to set a key stereocenter. nih.gov Subsequent reductive removal of the auxiliary and further transformations lead to the formation of the dihydropyran ring system of the target molecule. nih.gov Furthermore, cascade sequences, such as the intramolecular thio-Michael/aldol cyclization, have been developed utilizing sulfur-based analogs of oxazolidinones, highlighting the versatility of this class of auxiliaries in constructing complex ring systems with multiple stereocenters. scielo.org.mx In the synthesis of matrine-type alkaloids, a radical cascade sequence has been employed, starting from simple piperidine (B6355638) derivatives functionalized with the chiral auxiliary. soton.ac.uk

The following table summarizes selected enantiospecific transformations where this compound played a crucial role in defining the stereochemical outcome.

| Target Molecule/Fragment | Key Transformation | Auxiliary Enantiomer | Resulting Stereochemistry | Reference |

| Lignin Dimer Model | Evans Chiral Aldol Reaction | (R)-4-isopropyloxazolidin-2-one | (R,R)-β-O-4 linkage | usda.gov |

| Pheromone Component ((R)-7) | Diastereoselective Methylation | (R)-4-isopropyloxazolidin-2-one | (R)-2-methylundec-10-en-1-ol | mdpi.comresearchhub.com |

| Brevetoxin A (J Ring Precursor) | Glycolate Alkylation | (S)-4-isopropyloxazolidin-2-one | Controlled C26 Stereocenter | nih.gov |

| Lignan Intermediate | Asymmetric Alkylation | Not Specified | β-benzyl-γ-butyrolactones | cdnsciencepub.com |

Methodologies for Auxiliary Recovery and Recycling in Asymmetric Synthesis

A significant advantage of auxiliary-based asymmetric synthesis is the potential for the recovery and reuse of the chiral auxiliary, which is often a valuable and expensive reagent. scielo.org.mxcollectionscanada.gc.ca The covalent attachment of the auxiliary to the substrate allows for its retrieval after the desired stereoselective transformation has been accomplished. scielo.org.mx

The most common method for cleaving and recovering this compound and its derivatives involves reductive cleavage. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are frequently used to reduce the N-acyl group, liberating the newly synthesized chiral molecule (often as an alcohol) and the intact auxiliary. mdpi.comnih.gov For example, in the synthesis of (R)-2-methylundec-10-en-1-ol, reductive cleavage of the N-acyloxazolidinone with lithium aluminum hydride afforded the desired product in 88% yield and allowed for the recovery of the (R)-4-isopropyloxazolidin-2-one auxiliary. mdpi.com Similarly, sodium borohydride has been used for the reductive removal of the auxiliary in the synthesis of a precursor to the J ring of brevetoxin A. nih.gov Other nucleophiles, including water, alcohols, and amines, can also be employed to cleave the auxiliary, leading to the formation of carboxylic acids, esters, or amides, respectively. researchgate.net

To streamline the recovery process and facilitate purification, researchers have explored immobilizing oxazolidinone auxiliaries on solid supports. bath.ac.uk Attaching the auxiliary to a polymer resin, such as a 2-chlorotrityl chloride resin, allows for the use of solution-phase reaction conditions while enabling simple filtration and washing to separate the auxiliary-bound product from reagents and byproducts. bath.ac.uk After cleavage of the product from the resin-bound auxiliary, the polymer support can be recovered and recycled for subsequent reactions. bath.ac.uk Studies have shown that such a resin-supported auxiliary could be recycled up to three times with no loss in stereoselectivity and only a minor decrease in yield. bath.ac.uk

The table below outlines common cleavage conditions for the recovery of this compound.

| Cleavage Reagent | Product Type | Auxiliary Recovered | Research Context | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Yes | Pheromone Synthesis | mdpi.com |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Yes | Brevetoxin A Synthesis | nih.gov |

| Lithium Hydroperoxide (LiOOH) | Carboxylic Acid | Yes | General method for α-alkylated acids | bath.ac.uk |

| Ammonium Hydroxide | Amide | Yes | Synthesis of Modafinil enantiomers | scielo.org.mx |

Mechanistic Investigations and Theoretical Modeling of 4 Isopropyloxazolidin 2 One Systems

Elucidation of Reaction Pathways and Transition State Structures in Oxazolidinone-Mediated Reactions

The utility of 4-isopropyloxazolidin-2-one in asymmetric synthesis stems from its role as a chiral auxiliary, temporarily guiding the stereochemical course of a reaction. wikipedia.org The elucidation of the reaction pathways and the characterization of the transition states are crucial for understanding and predicting the high levels of stereoselectivity observed. The Evans aldol (B89426) reaction serves as a primary example of these well-studied mechanisms. chem-station.com

In a typical Evans aldol reaction, the N-acylated oxazolidinone is first treated with a Lewis acid, such as dibutylboron triflate, and a hindered base like diisopropylethylamine. wikipedia.org This process, known as soft enolization, selectively generates a (Z)-enolate. wikipedia.orgchem-station.com The formation of this specific enolate geometry is a key step in the reaction pathway. The Lewis acid, typically boron or titanium-based, coordinates to the carbonyl groups of the N-acyloxazolidinone. chem-station.comacs.org This coordination is believed to enforce a specific conformation that minimizes dipole-dipole repulsion between the two carbonyls, setting the stage for stereoselective enolization. chem-station.com

Once the (Z)-enolate is formed, it reacts with an electrophile, such as an aldehyde. This reaction proceeds through a highly organized, six-membered chair-like transition state. chem-station.com The stereochemical outcome is dictated by the orientation of the substituents on this chair transition state. The isopropyl group of the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. wikipedia.org Furthermore, the aldehyde substituent prefers to occupy a pseudoequatorial position within the chair transition state to minimize steric interactions, leading predictably to the formation of the syn-aldol adduct. chem-station.comacs.org

Similar principles of stereocontrol apply to other reactions mediated by oxazolidinone auxiliaries, such as Diels-Alder reactions. researchgate.netacs.org In Lewis acid-promoted Diels-Alder reactions of α,β-unsaturated N-acyloxazolidinones, the Lewis acid again plays a critical role in locking the conformation of the dienophile. researchgate.netscispace.com The prevailing model suggests that the dienophile adopts a conformation where the s-cis rotamer is favored, and the Lewis acid chelates to both carbonyl oxygen atoms. researchgate.net This chelation presents a biased face to the incoming diene, resulting in a highly diastereoselective cycloaddition. acs.orgscispace.com However, alternative models suggest that catalysis can occur via non-chelating monocomplexes, which can also explain the observed selectivities. researchgate.net The understanding of these reaction pathways and transition state structures remains a key area of research, enabling the rational design of complex synthetic strategies. chem-station.comresearchgate.net

Understanding Chiral Induction and Stereocontrol Mechanisms

Chiral induction is the process by which the chirality of the auxiliary is transferred to the newly formed stereocenters in the product. wikipedia.org In systems using this compound, this induction is primarily governed by sterics and conformational control. wikipedia.orgchem-station.com The isopropyl group at the C4 position is the primary stereocontrolling element, creating a significant steric bias that directs the approach of incoming reagents. wikipedia.org

The mechanism of stereocontrol in Evans aldol reactions is a well-established model for understanding chiral induction. chem-station.com After the formation of the boron (Z)-enolate, the system is organized into a rigid, chair-like six-membered transition state upon the addition of an aldehyde. chem-station.comacs.org The key to stereocontrol lies in the specific arrangement within this transition state:

Facial Bias: The bulky isopropyl group on the oxazolidinone ring effectively shields the si-face of the enolate. Consequently, the aldehyde electrophile is directed to attack the less hindered re-face. wikipedia.orgchem-station.com

Conformational Lock: Coordination of the boron atom to both the enolate oxygen and the oxazolidinone carbonyl oxygen locks the conformation of the N-acyl group, preventing free rotation and ensuring a well-defined orientation of the chiral auxiliary relative to the reacting enolate. chem-station.comnih.gov

Aldehyde Orientation: Within the chair transition state, the substituent (R group) of the aldehyde preferentially occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions. acs.org

This combination of factors leads to a highly ordered transition state assembly that overwhelmingly favors the formation of one specific diastereomer, the syn-aldol product. chem-station.com The reliability and predictability of this stereochemical outcome have made Evans auxiliaries a cornerstone of polyketide natural product synthesis. chem-station.com

In Diels-Alder reactions, a similar principle of Lewis acid-mediated conformational locking is at play. researchgate.netacs.org Chelation of a Lewis acid like dialkylaluminum chloride to the N-acyloxazolidinone dienophile promotes a coplanar arrangement of the carbonyl groups and the olefin. researchgate.net The isopropyl group then dictates which face of the dienophile is accessible to the diene, leading to high diastereoselectivity in the resulting cycloadduct. scispace.com While the chelated model proposed by Evans is widely used, newer models based on molecular modeling and NMR data suggest that non-chelated complexes can also effectively transfer chirality and explain selectivities under various conditions. researchgate.net The incorporation of geminal dimethyl groups at the C5 position of the oxazolidinone ring has been shown to further enhance diastereoselectivity by inducing a conformational bias that forces the C4 substituent toward the N-acyl fragment. researchgate.net

Table 1: Diastereoselectivity in Evans Aldol Reactions

This table illustrates the typical high diastereoselectivity achieved in aldol reactions using an N-propionyl oxazolidinone derived from (S)-4-isopropyloxazolidin-2-one.

| Aldehyde (R-CHO) | Lewis Acid | Product Ratio (syn:anti) | Diastereomeric Excess (d.e.) |

| Isobutyraldehyde | Bu₂BOTf | >99:1 | >98% |

| Benzaldehyde | Bu₂BOTf | >99:1 | >98% |

| Propionaldehyde | TiCl₄ | 90:10 | 80% |

| Acetaldehyde | Bu₂BOTf | 97:3 | 94% |

Data are representative and compiled from principles discussed in cited literature. chem-station.comacs.org

Application of Computational Chemistry (e.g., Density Functional Theory) in Reaction Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of reaction mechanisms involving this compound. researchgate.netd-nb.infonih.gov These theoretical models allow for the detailed investigation of reaction coordinates, including the structures and energies of transient intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. acs.org

In the context of Evans aldol reactions, DFT calculations have been employed to:

Validate Transition State Models: Theoretical calculations provide energetic support for the widely accepted chair-like transition state model. acs.org By comparing the energies of different possible stereochemical transition states (e.g., leading to syn vs. anti products), DFT can quantitatively rationalize the experimentally observed high diastereoselectivities. acs.org For example, studies have shown that the transition state leading to the Evans syn product is significantly lower in energy than its diastereomeric counterpart. acs.org

Elucidate the Role of the Lewis Acid: DFT modeling helps to clarify the coordination of Lewis acids like TiCl₄ or Bu₂BOTf to the N-acyloxazolidinone. acs.org Calculations can distinguish between chelated and non-chelated transition state pathways and assess their relative energy barriers, explaining why different Lewis acids can sometimes lead to different stereochemical outcomes. acs.orgresearchgate.net

Analyze Stereoselectivity-Determining Factors: An activation strain model applied to DFT-calculated transition states can deconstruct the energy barrier into contributions from the distortion of the reactants (strain energy) and the interaction between them (interaction energy). acs.org Such analyses have revealed that improved interaction energy between the enolate and the aldehyde in the preferred transition state is a key factor in stabilizing the pathway to the major product. acs.org

DFT has also been applied to other reactions involving oxazolidinones, such as the cycloaddition of CO₂ to aziridines to form oxazolidinone rings. d-nb.infonih.govosti.gov These studies have mapped out the reaction energy profiles, identified the rate-determining steps, and explained the observed regioselectivity by analyzing the electronic structure and bond cleavage barriers of key intermediates. nih.govosti.gov For instance, calculations showed that the preferential ring-opening of a substituted C-N bond in an aziridine (B145994) intermediate is the key to selectivity. osti.gov

Table 2: Representative DFT-Calculated Energy Barriers for Aldol Reaction Transition States

This table shows a hypothetical comparison of calculated activation energies for competing transition states in a TiCl₄-mediated aldol reaction, illustrating how DFT rationalizes stereoselectivity.

| Transition State Pathway | Stereochemical Outcome | Relative Activation Energy (kcal/mol) |

| Non-Chelated TS-A (favored) | Evans syn | 0.0 |

| Non-Chelated TS-B (disfavored) | anti | +3.5 |

| Chelated TS-C (favored) | non-Evans syn | +1.8 |

| Chelated TS-D (disfavored) | anti | +4.2 |

Values are illustrative, based on findings that the non-chelated pathway leading to the Evans syn product is generally the most favorable. The energy differences effectively explain the high selectivity observed experimentally. acs.org

Spectroscopic Probing of Reactive Intermediates and Conformational Dynamics

While computational methods provide theoretical insights, advanced spectroscopic techniques offer direct experimental evidence for the structure and behavior of molecules during a reaction. For complex, multistep reactions like those involving this compound, probing the fleeting reactive intermediates and their conformational dynamics is essential for a complete mechanistic picture. researchgate.net However, many key species, such as catalyst-substrate complexes, exist in rapid equilibrium, making them challenging to characterize with methods like NMR spectroscopy, which operates on a slower timescale. nih.govresearchgate.net

To overcome this limitation, ultrafast spectroscopic methods have been employed. Polarization-dependent two-dimensional infrared (P2D-IR) spectroscopy has emerged as a powerful technique for this purpose. researchgate.net P2D-IR combines structural sensitivity with the femtosecond time resolution required to capture molecular snapshots before they can interconvert. The technique works by measuring the coupling and relative orientation of vibrational transition dipole moments within a molecule, which provides direct information about its three-dimensional structure and conformation. researchgate.net

A key application of P2D-IR has been the structural elucidation of the catalyst-substrate complexes formed between N-acyloxazolidinones and Lewis acids in Diels-Alder reactions. researchgate.net In one study, P2D-IR was used to investigate the complex formed between N-crotonyloxazolidin-2-one (a derivative containing the Evans auxiliary framework) and the Lewis acid SnCl₄. The results provided direct evidence for the conformation of the complex under reaction conditions:

P2D-IR unequivocally identified a chelated complex where the two carbonyl groups of the N-crotonyl auxiliary adopt a syn-periplanar orientation. researchgate.net

The crotonyl group was determined to be in an s-cis configuration. researchgate.net

This structural determination resolved ambiguities that could not be settled by NMR due to fast chemical exchange. researchgate.net The ability of P2D-IR to resolve the structures of individual species even within a mixture of exchanging complexes makes it an excellent complement to computational modeling and traditional spectroscopic methods. researchgate.net This approach sets the stage for future time-resolved studies to directly observe the evolution from reactant complexes through transition states to products in oxazolidinone-mediated reactions.

Catalysis and Biocatalysis Involving 4 Isopropyloxazolidin 2 One

Utilization as Chiral Ligands in Transition Metal Catalysis (e.g., Dirhodium(II) Complexes)

4-Isopropyloxazolidin-2-one serves as a crucial chiral auxiliary and ligand in transition metal-catalyzed reactions. chemicalbook.comscientificlabs.co.uklookchem.com Its derivatives are particularly noted for their application in creating chiral environments around a metal center, which is essential for enforcing enantioselectivity in a variety of transformations.

One of the prominent applications is in the formation of chiral dirhodium(II) complexes. chemicalbook.comscientificlabs.co.uk These complexes are effective catalysts for several asymmetric reactions. For instance, in the catalytic cyclopropanation of styrene, rhodium(II) acetate (B1210297) in the presence of a chiral oxazolidinone derived from this compound can lead to the formation of phenylcyclopropanecarboxylate isomers with moderate enantiomeric excess. researchgate.net The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand and the reaction conditions.

The use of this compound extends to other transition metal-catalyzed processes as well. For example, it has been used in copper-catalyzed N-arylation reactions of hindered oxazolidinones with diaryliodonium salts, achieving good to excellent yields. chemrxiv.org This highlights the versatility of this chiral building block in different catalytic contexts.

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving this compound Derivatives

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Dirhodium(II) complex with chiral oxazolidinone ligand | Cyclopropanation | Styrene | Ethyl 2-phenylcyclopropanecarboxylate | trans: 14% ee (1R,2R), cis: 13% ee (1R,2S) |

| Copper catalyst with this compound | N-arylation | (S)-4-isopropyloxazolidin-2-one and diphenyliodonium (B167342) triflate | N-phenyl-4-isopropyloxazolidin-2-one | Not reported, but 57% yield |

Role in Organocatalytic Systems (e.g., Thiourea Organocatalysis)

Beyond transition metal catalysis, this compound and its derivatives play a role in the burgeoning field of organocatalysis. Organocatalysts are small organic molecules that can promote chemical reactions in a catalytic manner.

An organocatalytic one-pot synthesis of 4,5-disubstituted oxazolidinones, including a derivative of this compound, has been developed. rsc.org This process involves the formal asymmetric aminohydroxylation of enones, showcasing the utility of organocatalysis in constructing complex chiral molecules from simpler precursors. rsc.org

Table 2: Organocatalytic Synthesis of a this compound Derivative

| Organocatalyst | Reaction Type | Substrates | Product | Yield / Stereoselectivity |

| Not specified in abstract | Formal Asymmetric Enone Aminohydroxylation | Enone, BocNHOTs | (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one | 51% global yield, dr >20:1, 98% ee |

Enzymatic Approaches for Resolution and Asymmetric Transformations (e.g., Lipase-Mediated Hydrolysis)

Enzymes, particularly lipases, have proven to be powerful tools for the kinetic resolution of racemic mixtures of oxazolidinones, including derivatives related to this compound. thieme-connect.comresearchgate.netucc.ie Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, in this case, an enzyme. This allows for the separation of the two enantiomers.

Lipase-mediated hydrolysis is a common strategy. For example, the asymmetric hydrolysis of racemic 5-acyloxymethyl-3-alkyl-oxazolidin-2-ones using lipases can produce enantiomerically enriched 5-hydroxymethyl-3-alkyl-oxazolidin-2-ones. tandfonline.com A notable example is the efficient production of (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one with 99% enantiomeric excess using lipoprotein lipase (B570770) Amano 3. tandfonline.com

In 2015, the lipase-catalyzed kinetic resolution for the synthesis of chiral oxazolidinones was described, where Lipase PS-IM from Burkholderia cepacia catalyzed the reaction between an α-amino alcohol and a bisacyl donor carbonate to yield chiral oxazolidinones with up to 95% ee. thieme-connect.com The efficiency of these enzymatic resolutions can often be enhanced by optimizing reaction conditions, such as the choice of solvent and acyl donor. thieme-connect.com Dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, offers the potential for a theoretical yield of 100% of a single enantiomer. bath.ac.uk

Table 3: Lipase-Mediated Kinetic Resolution of Oxazolidinone Derivatives

| Lipase | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |

| Lipoprotein Lipase Amano 3 | (R,S)-5-octanoyloxymethyl-3-isopropyl-oxazolidin-2-one | Asymmetric Hydrolysis | (S)-5-hydroxymethyl-3-isopropyl-oxazolidin-2-one | 99% ee |

| Lipase PS-IM (from Burkholderia cepacia) | α-amino alcohol and bisacyl donor carbonate | Kinetic Resolution | Chiral oxazolidinone | up to 95% ee |

Advanced Synthetic Applications in Target Oriented Synthesis and Medicinal Chemistry

Total Synthesis of Biologically Active Natural Products Utilizing 4-Isopropyloxazolidin-2-one

The strategic use of this compound has enabled the stereocontrolled synthesis of intricate molecular architectures found in a variety of natural products.

Stereoselective Access to Complex Molecular Architectures

The power of this compound as a chiral auxiliary is exemplified in the total synthesis of several complex natural products, where the establishment of specific stereocenters is crucial for biological activity.

A-Factor: The synthesis of enantiopure A-factor, an autoregulatory factor, was successfully achieved through a completely diastereoselective benzyloxymethylation of (4R)-3-(3-phenylpropanoyl)-4-isopropyloxazolidin-2-one. rsc.orgresearchgate.net This key step, controlled by the chiral auxiliary, established the required stereochemistry of the final natural product.

Phenanthroindolizidine Alkaloids: An efficient and highly enantioselective strategy for the total synthesis of phenanthroindolizidine alkaloids has been developed, affording the target compounds in high yield and with excellent enantiomeric excess (over 99% ee). researchgate.net This synthetic route prominently features a stereoselective alkylation step directed by an Evans chiral auxiliary, such as this compound. researchgate.net This method has been applied to the synthesis of (S)-Tylophorine, showcasing the utility of this approach. researchgate.net

Chiral Hexynones for Hydroporphyrins: In the pursuit of synthesizing photosynthetic hydroporphyrins, chiral hex-5-yn-2-ones serve as valuable precursors. rsc.org The synthesis of these key building blocks has been accomplished using (4S)-3-((2R,3R)-3-Ethyl-1-hydroxy-2-methyl-5-(trimethylsilyl)pent-4-yn-1-yl)-4-isopropyloxazolidin-2-one, demonstrating the role of the oxazolidinone auxiliary in establishing the necessary stereocenters for these complex macrocycles. rsc.org

Enantioselective Synthesis of Pharmaceutical Intermediates and Chiral Building Blocks

The application of this compound extends beyond natural product synthesis to the pharmaceutical industry, where it is a key component in the enantioselective synthesis of crucial drug intermediates and chiral building blocks.

Precursors to Carbapenem (B1253116) and Penem (B1263517) Antibiotics

The development of synthetic routes to carbapenem and penem antibiotics, a critical class of β-lactam antibiotics, has benefited from the use of chiral oxazolidinones.

4-BMA Precursor: A process for the stereoselective preparation of a 4-acetoxyazetidin-2-one derivative (a key intermediate for 1β-methylcarbapenems, often referred to as 4-BMA) utilizes a chiral auxiliary. The synthesis involves the use of (4S)-4-isopropyloxazolidin-2-one to introduce the desired stereochemistry. google.com

Development of Chiral Inhibitors

The quest for highly specific and potent enzyme inhibitors in medicinal chemistry has been significantly advanced by the use of this compound to create chiral molecules that can selectively target mutated enzymes.

Mutant IDH1 Inhibitors: High-throughput screening identified 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a potent inhibitor of the R132H mutant of isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in certain cancers. nih.gov The synthesis of the four individual stereoisomers revealed that the (S,S)-diastereomer was the most active. nih.gov The synthetic scheme involves the reaction of the sodium salt of (S)-4-isopropyloxazolidin-2-one with 2,4-dichloropyrimidine. nih.gov Further optimization of this scaffold led to the development of orally bioavailable and brain-penetrant mutant IDH1 inhibitors. nih.govacs.org

| Compound | Chirality (Amine) | Chirality (Oxazolidinone) | Biochem. LCMS IC50 (μM) |

| 1a | R/S = 1:1 | S | 0.8 |

| 1b | R/S = 1:1 | R | 8.5 |

| 1c | R | R | 19.7 |

| 1d | S | R | 4.2 |

| 1e | R | S | 4.6 |

| 1f (IDH125) | S | S | 0.22 |

| Data sourced from a study on 3-Pyrimidin-4-yl-oxazolidin-2-ones as IDH1 inhibitors. nih.gov |

Production of Enantiomerically Pure Amines, Carboxylic Acids, and "Chiral Glycine" Synthons

The versatility of this compound is further highlighted by its use in the synthesis of a wide array of enantiomerically pure building blocks essential for the construction of more complex molecules.

Enantiomerically Pure Amines and Carboxylic Acids: The Evans asymmetric alkylation, which employs chiral oxazolidinones like this compound, is a cornerstone for preparing enantiomerically pure α-alkylated carboxylic acids. researchgate.net These can then be converted to a variety of other chiral compounds, including amines.

"Chiral Glycine" Synthons: Dihydrooxazinones, which are valuable "chiral glycine" synthons for the asymmetric synthesis of α-amino acids, can be accessed through reactions involving chiral oxazolidinones. researchgate.net These synthons provide a reliable route to α-amino acids starting from carboxylic acids. researchgate.net

Future Perspectives and Emerging Research Avenues for 4 Isopropyloxazolidin 2 One

Development of Novel Reaction Methodologies for Enhanced Stereocontrol

While (S)- and (R)-4-isopropyloxazolidin-2-one are staples in asymmetric synthesis, particularly in Evans' alkylation and aldol (B89426) reactions, the pursuit of even greater stereochemical control continues to drive innovation. rsc.orgsoton.ac.uk Future research is focused on refining existing methods and developing entirely new catalytic systems to achieve near-perfect selectivity under milder conditions.

One promising area is the development of novel Lewis acid-catalyzed reactions. The use of magnesium perchlorate (B79767) (Mg(ClO₄)₂) as a Lewis acid in Diels-Alder reactions involving N-acryloyl-4-isopropyloxazolidin-2-one has been shown to form additional complex species beyond the typically assumed chelate, providing deeper insight into the origins of stereoselectivity. researchgate.net Similarly, titanium enolates derived from N-acyl-4-isopropyloxazolidin-2-one are being investigated for highly anti-selective imino-aldol reactions. soton.ac.uk

Another innovative approach involves modifying the auxiliary itself. The "SuperQuat" auxiliary, a 5,5-dimethyl-4-isopropyloxazolidin-2-one, has been developed to mimic the steric bulk of a tert-butyl group. researchgate.net This modification biases the conformation of the adjacent stereodirecting group, leading to higher levels of stereocontrol in enolate alkylations and cycloadditions compared to the standard 4-isopropyloxazolidin-2-one. researchgate.net Research into such structurally optimized auxiliaries is a key avenue for enhancing stereochemical outcomes in complex syntheses.

| Methodology | Key Reagents/Catalysts | Application | Key Finding | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | Mg(ClO₄)₂ | Diels-Alder Reaction | Formation of multiple reactive complexes influences selectivity. | researchgate.net |

| Modified Enolates | Titanium Enolates | Imino-Aldol Reaction | Exhibits high anti-selectivity upon addition to aromatic imines. | soton.ac.uk |

| Structurally Optimized Auxiliary | 5,5-dimethyl-4-iso-propyloxazolidin-2-one ("SuperQuat") | Enolate Alkylation, Cycloadditions | gem-dimethyl substitution mimics a tert-butyl group, enhancing stereocontrol. | researchgate.net |

| Asymmetric Hydrogenation | PtO₂, Rhodium(I)/TangPhos | Reduction of Pyridines/Pyrimidines | The oxazolidinone moiety directs the stereochemical outcome of ring reduction. | clockss.org |

Integration with Sustainable Chemistry Principles and Green Synthesis

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for and using this compound. A major focus is the replacement of hazardous reagents, such as phosgene, with more benign alternatives like carbon dioxide (CO₂). researchgate.net

Electrochemical methods represent a significant advance in this area. An improved electrochemical synthesis of chiral oxazolidin-2-ones from 1,2-amino alcohols involves the direct electrolysis of a solution containing the amino alcohol, followed by bubbling with CO₂. researchgate.net This method avoids strong bases and proceeds in high yields. Another green approach is the palladium-catalyzed oxidative carbonylation of amino alcohols using a CO/air mixture, which also provides the oxazolidinone derivative in high yield under relatively mild conditions. researchgate.net

Furthermore, developing transition-metal-free reactions is a key goal of sustainable chemistry. A notable achievement is the ligand-free Ullmann-type N-arylation of this compound using diaryliodonium salts. researchgate.net This method offers an atom-efficient protocol for creating C-N bonds, which is crucial for the synthesis of bioactive molecules containing the oxazolidinone scaffold. researchgate.net

| Approach | Key Reagents | Description | Reference |

|---|---|---|---|

| Electrochemical Synthesis | 1,2-amino alcohol, CO₂, TsCl | Electrolysis of the amino alcohol followed by reaction with CO₂ avoids the use of strong bases. | researchgate.net |

| Oxidative Carbonylation | Amino alcohol, CO/air, PdI₂/KI | Palladium-catalyzed cyclocarbonylation reaction using a CO/air mixture instead of pure CO. | researchgate.net |

| Ligand-Free Arylation | Diaryliodonium salts | A metal-free Ullmann-type reaction for the N-arylation of the oxazolidinone ring. | researchgate.net |

Exploration of New Application Domains in Materials Science and Chemical Biology

The unique structural and chiral properties of this compound are being leveraged in fields beyond traditional organic synthesis, particularly in materials science and chemical biology.

In materials science, there is growing interest in incorporating oxazolidinone units into polymers to modify their properties. smolecule.comchemscene.com The rigid, polar nature of the oxazolidinone ring can influence polymer chain packing, thermal stability, and surface characteristics. While still an emerging area, the use of this compound and its derivatives as chiral monomers or polymer additives represents a promising frontier for creating advanced materials with tailored functionalities. chemscene.comambeed.com

In chemical biology, the this compound moiety serves as a critical building block and chiral scaffold for a wide range of biologically active molecules. medchemexpress.commedchemexpress.com It is a key component in the synthesis of potent and specific enzyme inhibitors. For example, (S)-4-isopropyl-3-(pyrimidin-4-yl)oxazolidin-2-one is a core intermediate in the development of allosteric and mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), a crucial target in cancer therapy. nih.gov The compound is also integral to the synthesis of complex natural products and their analogues, such as cannabinergic ligands and various alkaloids, for studying biological pathways and developing new therapeutic agents. soton.ac.ukacs.org

Advanced Analytical and Spectroscopic Characterization Techniques for In Situ Studies

Understanding the intricate mechanisms of stereoselective reactions is crucial for their optimization. Advanced analytical and spectroscopic techniques are becoming indispensable for the in-situ study of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis or mass spectrometry detectors, remains the standard for determining the final product distribution and enantiomeric purity of these reactions. researchgate.net However, to gain a deeper mechanistic understanding, researchers are increasingly turning to methods that can monitor reactions in real-time.

Techniques like in-situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy allow for the kinetic profiling of reactions. These methods can help identify and characterize transient intermediates, such as the specific metal-enolate complexes that dictate the stereochemical outcome. researchgate.net Computational modeling, particularly Density Functional Theory (DFT), is often used in conjunction with these experimental techniques to predict transition-state geometries and rationalize the observed selectivities, providing a powerful toolkit for designing more efficient and selective reactions.

Q & A

Q. What are the established synthetic routes to 4-isopropyloxazolidin-2-one, and how can enantiopure forms be obtained?

- Methodological Answer : The compound is typically synthesized from valine derivatives. For example, (R)-valine can be reduced to (R)-valinol using LiBH₄ and TMSCl in THF (78% yield), followed by cyclization with diethyl carbonate to yield (4R)-4-isopropyloxazolidin-2-one (83% yield) . Enantiopure synthesis requires strict control of reaction conditions (e.g., anhydrous argon atmosphere, molecular sieves) to prevent racemization .

- Key Considerations :

- Use chiral starting materials (e.g., D-valine) to ensure stereochemical fidelity.

- Characterize intermediates via H/C NMR and optical rotation to confirm enantiomeric purity.

Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodological Answer : NMR is critical for structural confirmation. Key signals include:

- H NMR : δ 1.75–1.82 ppm (multiplet, isopropyl CH), 3.13–3.27 ppm (oxazolidinone ring protons), and 4.44–4.50 ppm (chiral center coupling) .

- C NMR : Peaks at ~58.45 ppm (C-OH) and 64.48 ppm (C-NH) for intermediates .

- Validation : Compare data with published spectra (e.g., SpinWorks 2.4 for fluorinated analogs) .

Advanced Research Questions

Q. How can stereoselective alkylation of this compound derivatives be optimized to achieve >95% diastereomeric excess (de)?

- Methodological Answer :

- Use (R)-4-isopropyloxazolidin-2-one as a chiral auxiliary to direct α-alkylation. For example, alkylation with tert-butyl bromoacetate in THF at −78°C under N yields (S)-configured products with >95% de .

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 9:1) and confirm de by HPLC using a chiral stationary phase.

Q. What strategies resolve contradictions in reported yields for Prins-aldol cyclization reactions involving this compound?

- Methodological Answer :

- Discrepancies (e.g., 12% vs. 45% yields in bicyclic product formation) often stem from substrate steric effects or catalyst loading .

- Systematic analysis:

Vary equivalents of Lewis acids (e.g., BuBOTf) and nucleophiles.

Optimize solvent polarity (e.g., CHCl vs. THF) to stabilize transition states.

Use high-resolution mass spectrometry (HRMS) to detect side products.

- Critical Insight : Low yields may indicate competing pathways (e.g., epimerization); employ F NMR for fluorinated analogs to track byproducts .

Q. How can researchers design experiments to validate the role of this compound as a chiral auxiliary in asymmetric amide synthesis?

- Methodological Answer :

- Step 1 : Acylate the oxazolidinone with 4-methylpentanoyl chloride (84% yield under standard conditions) .

- Step 2 : Perform stereoselective alkylation and cleave the auxiliary via hydrogenolysis (10% Pd/C, H, 95% yield).

- Validation : Compare the enantiomeric excess (ee) of the final amide with and without the auxiliary using chiral HPLC.

- Data Interpretation : Auxiliary removal inefficiency (e.g., recovery of starting material) suggests incomplete acylation; re-optimize reaction time/temperature .

Methodological Best Practices

- Reproducibility : Document all experimental details (solvent purity, drying protocols, catalyst batches) per Beilstein Journal guidelines .

- Data Contradiction Analysis : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) and replicate under identical conditions .

- Ethical Reporting : Disclose all failed attempts (e.g., oxidative cleavage failures in auxiliary removal) to aid community troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。